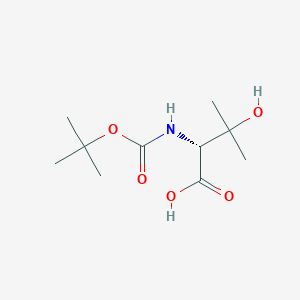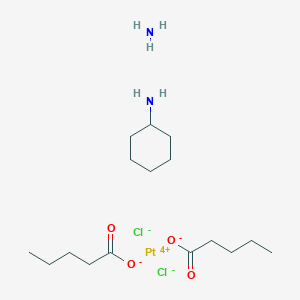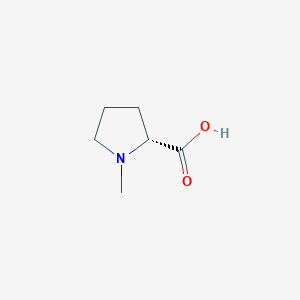
(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid
Übersicht
Beschreibung
(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid is a compound of interest in the field of organic chemistry, particularly in the synthesis of amino acids and their derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group during reactions.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. An improved synthesis method for a similar compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was reported using a modified Pictet-Spengler reaction, achieving a high yield and enantiomeric excess after recrystallization . Another study described the synthesis of (R)-2-[(tert-Butyloxycarbonyl)amino]-3-methylene-methylbutyrate, a precursor to β,γ-unsaturated α-amino acids, from D-mannitol with high stereoselectivity and good overall yield, featuring an Overman rearrangement as a key step .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For instance, the structure of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid was elucidated, confirming its stereochemistry . Similarly, the crystal structure of (1SR, 2RS)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid was determined, revealing the Z-configuration of the cyclopropane ring and the trans conformation of the peptide bond .
Chemical Reactions Analysis
The tert-butoxycarbonyl group is known for its stability under various reaction conditions, making it suitable for protecting the amino group during chemical transformations. The studies mentioned do not directly address the chemical reactions of (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid, but they do provide insights into the reactivity of similar Boc-protected amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acids are influenced by the presence of the Boc group, which imparts steric bulk and affects solubility and reactivity. The exact properties of (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid are not detailed in the provided papers, but the properties of structurally related compounds have been studied, such as the melting point and crystal conformation .
Wissenschaftliche Forschungsanwendungen
Renin Inhibitors and Transition-State Analogues
A study by Thaisrivongs et al. (1987) described the highly stereoselective synthesis of a protected carboxylic acid, which serves as an intermediate for the preparation of renin inhibitory peptides. These peptides, containing the dipeptide isostere, act as potent inhibitors of human plasma renin by mimicking the tetrahedral intermediate formed during enzyme-catalyzed hydrolysis, suggesting a novel approach for the design of renin inhibitors Thaisrivongs et al., 1987.
Stereoselective Syntheses and Functional Group Transformations
Noda and Seebach (1987) explored the reactivity of a derivative of (R)-3-hydroxybutanoic acid in substitutions and chain elongations, leading to enantiomerically pure β-hydroxy-acid derivatives. This work contributes to the methodology in stereoselective synthesis and functional group transformations Noda & Seebach, 1987.
Baker's Yeast Reduction and Biologically Active Substances
Hashiguchi et al. (1992) demonstrated the use of Baker's yeast in the stereoselective reduction of N-protected methyl 4-amino-3-oxobutanoates and 3-oxopentanoates, leading to the synthesis of biologically active substances. This highlights the potential of biocatalysis in the synthesis of complex molecules Hashiguchi, Kawada & Natsugari, 1992.
Enantioselective Synthesis of Amino Acids
Laue et al. (2000) developed a method for the enantioselective synthesis of γ-fluorinated α-amino acids using 2-hydroxy-3-pinanone as an auxiliary. This approach provides a route to synthesize amino acids with potential applications in medicinal chemistry and drug design Laue, Kröger, Wegelius & Haufe, 2000.
Synthesis of Chiral Building Blocks for Peptide-Mimetic Inhibitors
Ikunaka, Matsumoto, and Nishimoto (2002) reported scalable syntheses of chiral building blocks useful in assembling potent HIV protease inhibitors. This work underscores the importance of chiral synthesis in the development of therapeutic agents Ikunaka, Matsumoto & Nishimoto, 2002.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-6(7(12)13)10(4,5)15/h6,15H,1-5H3,(H,11,14)(H,12,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVRVSZFEDIMFM-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461643 | |
| Record name | N-(tert-Butoxycarbonyl)-3-hydroxy-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(tert-butoxycarbonylamino)-3-hydroxy-3-methylbutanoic acid | |
CAS RN |
288159-40-0 | |
| Record name | N-(tert-Butoxycarbonyl)-3-hydroxy-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)
![(R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B152133.png)










